N-(3-bromobenzyl)-1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Description
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Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-1-(2-chlorophenyl)-5-pyridin-3-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrClN5O/c22-16-7-3-5-14(11-16)12-25-21(29)19-20(15-6-4-10-24-13-15)28(27-26-19)18-9-2-1-8-17(18)23/h1-11,13H,12H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLMSKBEUVJIQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)NCC3=CC(=CC=C3)Br)C4=CN=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-bromobenzyl)-1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its anticancer and antimicrobial properties, supported by recent research findings.
Chemical Structure
The compound can be represented as follows:
Biological Activity Overview
Research indicates that triazole derivatives exhibit significant biological activities, including anticancer and antimicrobial effects. The mechanisms of action often involve the inhibition of specific enzymes or pathways critical for cell proliferation and survival.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various triazole compounds. For instance, derivatives similar to this compound have shown promising results against several cancer cell lines.
Key Findings:
- Inhibition of Thymidylate Synthase (TS): Compounds with triazole moieties have been shown to inhibit TS, leading to apoptosis in cancer cells. For example, a related study found that certain triazole derivatives had IC50 values ranging from 1.95 to 4.24 μM against TS, compared to the standard drug Pemetrexed with an IC50 of 7.26 μM .
- Cell Line Efficacy: In vitro studies reported significant antiproliferative activity against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines with IC50 values indicating potent activity .
Antimicrobial Activity
The antimicrobial properties of triazole derivatives are also noteworthy. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains.
Key Findings:
- Inhibition of Bacterial Growth: Certain triazole compounds exhibited good inhibition against Escherichia coli and Staphylococcus aureus, showcasing their potential as antibacterial agents .
Data Table: Biological Activity Summary
| Activity | Cell Line/Bacteria | IC50/Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Anticancer | MCF-7 | 1.1 μM |
| HCT-116 | 2.6 μM | |
| HepG2 | 1.4 μM | |
| Antimicrobial | E. coli | Not specified |
| S. aureus | Not specified |
Case Studies
Several studies have synthesized and evaluated triazole derivatives for their biological activities:
- Study on Thymol-Conjugated Triazoles: A study synthesized thymol-conjugated triazoles that exhibited both anticancer and antimicrobial activities. The best-performing compound showed IC50 values lower than those of established drugs like doxorubicin .
- Pharmacophore-Based Screening: Research employing pharmacophore-based virtual screening identified compounds with significant anti-inflammatory and antioxidant properties alongside their anticancer activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
